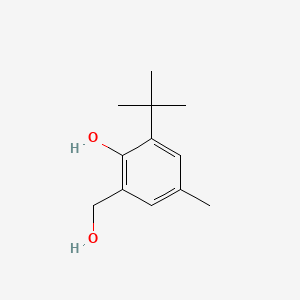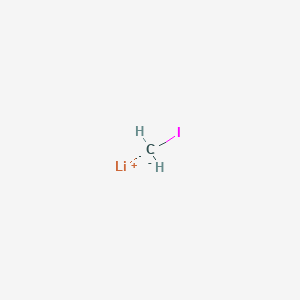
Lithium, (iodomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, (iodomethyl)- is an organolithium compound that features a lithium atom bonded to an iodomethyl group. This compound is part of a broader class of organolithium reagents, which are widely used in organic synthesis due to their high reactivity and ability to form carbon-carbon bonds. Organolithium compounds are known for their utility in various chemical reactions, including nucleophilic additions and substitutions.
Méthodes De Préparation
The synthesis of lithium, (iodomethyl)- typically involves the reaction of iodomethane with lithium metal. This reaction is carried out in an inert atmosphere, often using solvents such as diethyl ether or tetrahydrofuran (THF) to stabilize the reactive intermediates. The general reaction can be represented as follows:
CH3I+2Li→CH2LiI+LiI
In industrial settings, the production of lithium, (iodomethyl)- may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of advanced purification processes and controlled reaction conditions to minimize side reactions and impurities.
Analyse Des Réactions Chimiques
Lithium, (iodomethyl)- undergoes a variety of chemical reactions, primarily due to the highly reactive nature of the lithium-carbon bond. Some of the key types of reactions include:
Nucleophilic Substitution: The compound can act as a nucleophile, attacking electrophilic centers in other molecules. For example, it can react with alkyl halides to form new carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Cyclopropanation: Lithium carbenoids, including lithium, (iodomethyl)-, can react with alkenes to form cyclopropane derivatives.
Common reagents used in these reactions include various electrophiles such as alkyl halides, carbonyl compounds, and alkenes. The major products formed depend on the specific reaction conditions and the nature of the electrophile involved.
Applications De Recherche Scientifique
Lithium, (iodomethyl)- has several applications in scientific research, particularly in the fields of organic synthesis and materials science. Some notable applications include:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Materials Science: The compound is employed in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form stable carbon-lithium bonds.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity
Mécanisme D'action
The mechanism of action of lithium, (iodomethyl)- involves the formation of highly reactive intermediates that can participate in a range of chemical reactions. The lithium atom in the compound acts as a strong nucleophile, facilitating the attack on electrophilic centers in other molecules. This reactivity is further enhanced by the presence of the iodomethyl group, which stabilizes the reactive intermediates and promotes the formation of new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Lithium, (iodomethyl)- can be compared with other organolithium compounds, such as methyllithium and butyllithium. While all these compounds share similar reactivity due to the presence of the lithium-carbon bond, lithium, (iodomethyl)- is unique in its ability to participate in cyclopropanation reactions and other specific transformations. Similar compounds include:
Methyllithium: Used in nucleophilic addition reactions.
Butyllithium: Commonly used as a strong base in organic synthesis.
Phenyllithium: Utilized in the formation of carbon-carbon bonds in aromatic compounds
Propriétés
Numéro CAS |
31103-51-2 |
|---|---|
Formule moléculaire |
CH2ILi |
Poids moléculaire |
147.9 g/mol |
Nom IUPAC |
lithium;iodomethane |
InChI |
InChI=1S/CH2I.Li/c1-2;/h1H2;/q-1;+1 |
Clé InChI |
IGZMDJBNQYQENX-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH2-]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[1,3-benzoxathiole-2,1'-cyclohexane]](/img/structure/B14693661.png)
![5,8-Dioxa-2-thiaspiro[3.4]octane](/img/structure/B14693672.png)
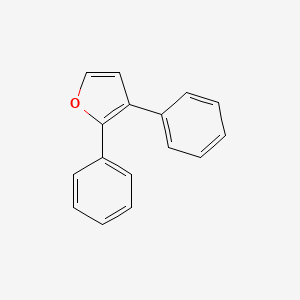
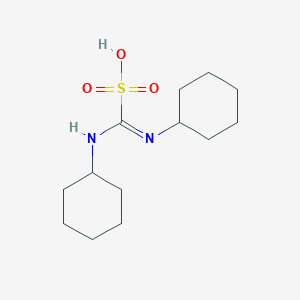
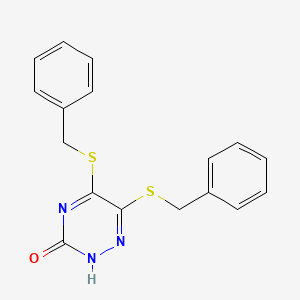
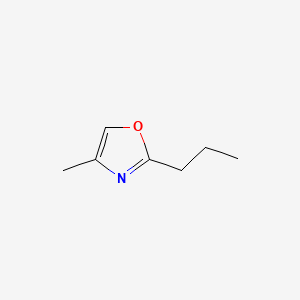
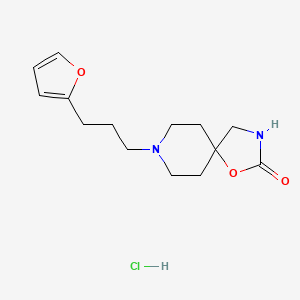
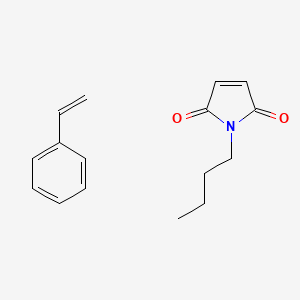
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
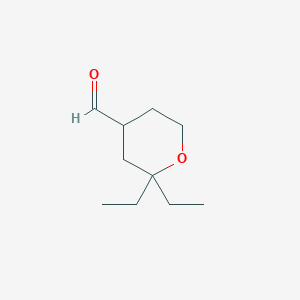
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)
